molecular formula C20H17BrN4O3 B2944137 N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 941930-21-8

N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Número de catálogo: B2944137
Número CAS: 941930-21-8
Peso molecular: 441.285
Clave InChI: KRNULJAGXFWFGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(Acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 4-bromophenyl substituent on the pyridazinone core and an acetylamino phenyl group on the acetamide side chain. The compound shares structural similarities with antipyrine/pyridazinone hybrids and other acetamide derivatives, which are often explored for their bioactivity, including anti-inflammatory and antimicrobial properties .

Propiedades

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-25-20(28)10-9-18(24-25)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNULJAGXFWFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an acetylamino group and a pyridazinone moiety, which are known to influence its biological activity. The molecular formula is C16H15BrN2O2C_{16}H_{15}BrN_2O_2, with a molecular weight of approximately 363.21 g/mol.

Antimicrobial Activity

Research has demonstrated that compounds similar to N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit antimicrobial properties. A study screening various N-substituted phenyl compounds highlighted their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogenated phenyl groups, particularly bromine, enhances the lipophilicity of these compounds, facilitating membrane penetration and increasing antimicrobial efficacy .

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(4-chlorophenyl) chloroacetamideEffectiveModerateLess effective
N-(3-bromophenyl) chloroacetamideHighly effectiveLess effectiveModerate

Antitumor Activity

In vivo studies have indicated that compounds with similar structures can target sigma receptors, which are implicated in various tumor types. For instance, [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide showed promising results in imaging tumor uptake in breast cancer models, suggesting that modifications in the structure can enhance selectivity and efficacy against tumors .

The biological activity of N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is believed to be mediated through its interaction with specific biological targets:

  • Sigma Receptors : Binding affinity to sigma receptors may play a crucial role in modulating cellular responses in cancer cells.
  • Cell Membrane Penetration : The lipophilic nature of the compound aids in crossing cell membranes, enhancing its antimicrobial and antitumor effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of N-substituted phenyl compounds against clinical isolates of MRSA. The results indicated that compounds with bromine substitutions exhibited superior activity compared to their non-halogenated counterparts, reinforcing the importance of structural modifications in enhancing biological activity .

Case Study 2: Antitumor Imaging

A comparative analysis involving [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide demonstrated its potential as a selective imaging agent for breast tumors. The study highlighted that blocking sigma(1) receptors increased the tumor-to-background ratio, suggesting that similar structural analogs could be developed for improved imaging applications in oncology .

Comparación Con Compuestos Similares

Key Observations :

  • Yield Trends : Bromophenyl-substituted derivatives (e.g., 8a) exhibit lower synthetic yields (10%) compared to iodophenyl (46%) or fluorophenyl (63%) analogs, suggesting bromine’s steric or electronic challenges during substitution .
  • Substituent Effects :
    • Halogens : Bromine’s lipophilicity may enhance blood-brain barrier penetration, while fluorine’s electronegativity improves target binding .
    • Bulkier Groups : Naphthalenyl substituents (as in ) reduce synthetic feasibility and bioavailability due to steric hindrance.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Structural Metrics

Compound Name Molecular Weight (g/mol) Hydrogen Bonding Capacity Dihedral Angles (Pyridazinone vs. Aryl Groups) Bioactivity Notes
Target Compound (N-[3-(Acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide) ~466.31 Acetylamino N-H, pyridazinone C=O Not reported Likely forms dimeric structures via N-H⋯O bonds
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 378.22 Two N-H donors 54.8°–77.5° Antipyretic activity; dimerization enhances stability
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide 340.22 One N-H donor Not reported Structural similarity to benzylpenicillin; antimicrobial potential

Key Observations :

  • Hydrogen Bonding: The acetylamino group in the target compound likely participates in N-H⋯O interactions, similar to antipyrine hybrids (e.g., ), which stabilize protein-ligand complexes.
  • Stereoelectronic Effects : Bromophenyl derivatives exhibit longer C-Br bond lengths (~1.89 Å) vs. C-Cl (~1.73 Å), influencing conformational flexibility and metabolic stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.